4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-11-16(8-9-17(13)22-10-2-3-18(22)23)21-19(24)15-6-4-14(12-20)5-7-15/h4-9,11H,2-3,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCEVAKGHHQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Coupling Reactions: The final step involves coupling the pyrrolidinone derivative with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently used.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery, particularly for its potential to modulate biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: shares structural similarities with other benzamide derivatives and pyrrolidinone-containing compounds.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-cyano-2-oxopyrrolidin-1-yl)benzamide): is another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano group and the pyrrolidinone ring allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Biological Activity
4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS Number: 1210712-90-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is C19H17N3O2, with a molecular weight of 319.4 g/mol. The compound features a cyano group attached to a benzamide structure, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1210712-90-5 |
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 319.4 g/mol |
Recent studies have indicated that compounds similar to 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit antiviral properties. For instance, related N-phenyl benzamides have been shown to bind to the capsid of enteroviruses, such as Coxsackie Virus A9 (CVA9), leading to stabilization of the virion and inhibition of viral replication. The binding occurs primarily through interactions with hydrophobic pockets within the viral capsid, suggesting a direct antiviral mechanism .
Antiviral Activity
In vitro studies have demonstrated that related compounds exhibit significant antiviral activity. For example, two N-phenyl benzamides were found to achieve half-maximal effective concentrations (EC50) as low as 1 µM against CVA9, with no apparent cytotoxicity observed at concentrations up to 100 µM . The stabilization of viral particles was confirmed through real-time uncoating assays and transmission electron microscopy (TEM), indicating a robust mechanism for inhibiting viral infection.
Anticancer Potential
The anticancer potential of compounds structurally related to 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has also been explored. For instance, a series of benzylidene hydrazides were synthesized and tested against human lung cancer cells (A549). One derivative exhibited an IC50 value of 35.39 µg/mL, indicating promising activity against cancer cell proliferation . The structure–activity relationship (SAR) analysis suggested that specific functional groups significantly impact anticancer efficacy.
Study on Antiviral Efficacy
A study focused on the antiviral efficacy of N-phenyl benzamides reported that these compounds effectively inhibited CVA9 infection in vitro. The results showed that treatment with these compounds prior to viral exposure significantly reduced viral titers and increased cell viability, underscoring their potential as therapeutic agents against enteroviral infections .
Anticancer Activity Assessment
In another investigation involving various synthesized derivatives, researchers assessed the anticancer activity against A549 cells. The study highlighted that modifications in the chemical structure led to varying degrees of cytotoxicity, with some derivatives demonstrating strong inhibitory effects on cancer cell growth . This emphasizes the importance of structural optimization in developing effective anticancer agents.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Coupling Reactions : React 4-cyanobenzoyl chloride with the amine-containing intermediate (e.g., 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline) under nucleophilic acyl substitution conditions. Use polar aprotic solvents (e.g., DMF) and catalysts like DMAP to enhance reactivity .
Intermediate Preparation : Synthesize the pyrrolidinone-substituted aniline via cyclization of γ-aminobutyric acid derivatives or reductive amination .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Yield Optimization : Adjust stoichiometry (1.2:1 acyl chloride to amine), maintain inert atmosphere, and use microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~10 ppm for NH in DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₁₇N₃O₂; 319.364 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the key physicochemical properties of this compound, and how do they influence its pharmacokinetic profile?
- Methodological Answer :
- Solubility : Moderate solubility in DMSO (~50 mg/mL) but poor aqueous solubility (<0.1 mg/mL). Use co-solvents (e.g., PEG 400) for in vitro assays .
- logP : Predicted logP ~2.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity. This affects membrane permeability and bioavailability .
- Stability : Assess hydrolytic stability at physiological pH (7.4) using phosphate-buffered saline (PBS) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound against specific biological targets?
- Methodological Answer :
- Target Identification : Perform kinase profiling assays or thermal shift assays to identify binding partners .
- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination .
- Molecular Docking : Model interactions with receptors (e.g., COX-2 or EGFR) using software like AutoDock Vina, guided by structural analogs (e.g., trifluoromethyl derivatives in ).
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Structural Confirmation : Use X-ray crystallography (if crystalline) or 2D-NMR (NOESY) to rule out isomerization or impurities .
- In Silico Modeling : Compare molecular dynamics simulations with experimental IC₅₀ values to identify confounding factors (e.g., solvent effects) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the compound's bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace cyano with nitro or trifluoromethyl groups) and evaluate changes in potency .
- Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
- In Vivo Validation : Test top analogs in rodent models for pharmacokinetics (e.g., AUC, Cₘₐₓ) and efficacy (e.g., tumor growth inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
